molecular formula C11H17BO3 B1274041 4-tert-Butoxymethylphenylboronic acid CAS No. 1024017-53-5

4-tert-Butoxymethylphenylboronic acid

Cat. No.: B1274041
CAS No.: 1024017-53-5
M. Wt: 208.06 g/mol
InChI Key: SWBBCXVELDRAPH-UHFFFAOYSA-N
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Description

4-tert-Butoxymethylphenylboronic acid is an organic compound belonging to the class of arylboronic acids. These compounds possess a boron atom bonded to an aromatic ring (phenyl in this case) and two hydroxyl groups. The specific structure of this compound incorporates a tert-butoxymethyl group (-OCH₂C(CH₃)₃) attached to the fourth position of the phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butoxymethylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromomethylphenylboronic acid with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butoxymethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-tert-Butoxymethylphenylboronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-Butoxymethylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and inhibitors. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or disrupt protein-protein interactions .

Comparison with Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • 4-Methoxymethylphenylboronic acid
  • 4-Ethoxymethylphenylboronic acid

Comparison: 4-tert-Butoxymethylphenylboronic acid is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular recognition and stability .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-4-6-10(7-5-9)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBBCXVELDRAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395330
Record name 4-tert-Butoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024017-53-5
Record name 4-tert-Butoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butoxymethyl)benzeneboronic acid
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